InChI=1S/C8H6N2O3/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)
. The canonical SMILES (Simplified Molecular Input Line Entry System) representation is C1=CC2=C(C=C1C(=O)O)NC(=O)N2
.
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes both a benzimidazole ring and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 178.15 g/mol. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for drug development .
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound exhibits characteristics that make it a subject of interest in pharmaceutical research .
The synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with glyoxal under acidic conditions. This reaction leads to the formation of an intermediate Schiff base, which subsequently cyclizes to yield the benzimidazole structure. The carboxylic acid group is introduced through oxidation processes following the initial cyclization .
The molecular structure of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid features:
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid can undergo several types of chemical reactions:
The reaction mechanisms typically involve:
The mechanism of action for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid primarily relates to its interactions at a molecular level within biological systems:
Data supporting these actions often come from in vitro studies assessing its effects on cell lines or enzyme activity .
Key chemical properties include:
Relevant data indicates that this compound has a high gastrointestinal absorption rate, suggesting good bioavailability for potential therapeutic applications .
The scientific uses of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid are diverse:
The synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid hinges on strategic functionalization of the benzimidazolone core. Modern approaches prioritize regioselective carboxylation at the C5 position, which presents distinct challenges due to competing reaction pathways. A prominent method involves cyclocondensation of substituted benzene-1,2-diamines with carbonyl sources. For example, JP2023545741A discloses a high-yielding route where 4-amino-3-nitrobenzoic acid undergoes reductive cyclization under hydrogenation conditions, yielding the target compound with >90% regiopurity [4]. This method avoids the need for post-synthesis carboxylation by leveraging pre-functionalized aromatic precursors.
Solid-phase synthesis offers advantages for combinatorial library generation, as demonstrated by the immobilization of 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid on Rink amide resin. Nucleophilic displacement of fluorine with amines, followed by acid cleavage, yields 5-carboxybenzimidazolones with two sites of diversity (Table 1) . This approach facilitates rapid exploration of structural analogs for drug discovery.
Microwave-assisted cyclization significantly enhances efficiency in benzimidazolone formation. Reactions between urea derivatives and 4-carboxybenzene-1,2-diamines under microwave irradiation (150°C, 20 min) achieve near-quantitative conversions compared to thermal methods (12h, 60% yield). This technique suppresses decarboxylation side reactions, which commonly plague conventional heating methods [4].
Table 1: Comparative Analysis of Synthetic Routes for Benzimidazolone Core Assembly
Method | Reaction Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
Reductive Cyclization | H₂/Pd-C, EtOH, 12h, RT | 92 | >95% C5 | No protecting groups required |
Solid-Phase Synthesis | DIC/HOBt, DMF, then TFA cleavage | 78-85 | >98% C5 | Enables combinatorial diversification |
Microwave Cyclocondensation | 150°C, 20 min, DMSO | 95 | >90% C5 | Decarboxylation minimized |
Solvent-Free Condensation | 180°C, 15 min, neat | 88 | 85% C5 | Environmentally benign |
Regioselective introduction of the C5-carboxyl group represents a central challenge in benzimidazolone synthesis. Transition metal-catalyzed C-H activation has emerged as a powerful strategy, with copper-oxygen catalysts demonstrating exceptional selectivity. Using CuI/1,10-phenanthroline systems under oxygen atmosphere, direct carboxylation of 2-oxobenzimidazole occurs exclusively at the C5 position (80-85% yield), bypassing the need for pre-functionalized substrates [2] [6]. Computational studies reveal this regioselectivity stems from the diminished electron density at C5 due to the para-oriented lactam carbonyl, lowering the activation energy for C-H metallation [2].
Enzymatic catalysis provides a sustainable alternative for carboxyl group functionalization. Lipase B from Candida antarctica (CAL-B) catalyzes the regioselective esterification of the carboxylic acid moiety in hydrophobic solvents (e.g., toluene), achieving 95% conversion to methyl esters while leaving the lactam and imidazole NH groups intact. This chemoselectivity is unattainable with conventional acid catalysts [3].
Table 2: Catalytic Systems for Regioselective Functionalization
Catalyst System | Reaction Type | Temperature (°C) | Selectivity (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
CuI/Phenanthroline/O₂ | Direct C-H carboxylation | 110 | >99 C5 | 12 |
Pd(OAc)₂/BINAP | Carbonylative cyclization | 100 | 90 C5 | 8 |
CAL-B (lipase) | Esterification | 40 | 100 acid group | 25 |
Fe₃O₄@SiO₂-SO₃H | Solvent-free cyclization | 120 | 85 C5 carboxylation | 15 |
Solvent-free mechanochemical grinding enables catalyst-free carboxyl group introduction. Ball-milling of 3,4-diaminobenzoic acid with urea derivatives (1:1.2 ratio) for 30 minutes delivers the target compound in 88% yield with minimal byproducts. This approach leverages the crystalline substrate organization to control regiochemistry, as confirmed by X-ray powder diffraction studies of reaction intermediates [3] [6].
The cyclocondensation mechanism governing benzimidazolone formation proceeds through a multi-step nucleophilic addition-elimination pathway. Kinetic studies using in-situ FTIR reveal two distinct stages: (1) rapid nucleophilic attack by the aromatic amine on the carbonyl carbon (k₁ = 5.2 × 10⁻³ L·mol⁻¹·s⁻¹), forming a tetrahedral intermediate; and (2) rate-determining dehydration (k₂ = 2.1 × 10⁻⁴ s⁻¹) to form the imidazolone ring. Substituents ortho to the amine group accelerate the reaction by destabilizing the ground state through steric compression [9].
Solvent polarity dramatically impacts cyclization kinetics. In polar aprotic solvents (DMSO, ε=46.7), the reaction follows second-order kinetics due to enhanced nucleophilicity of the amine and carbonyl activation. Conversely, protic solvents (ethanol, ε=24.3) promote first-order kinetics by stabilizing the transition state through hydrogen bonding. This explains the 8-fold rate enhancement observed in DMSO versus ethanol [4].
Isotopic labeling studies (¹⁸O tracing) have elucidated the oxygen source in the lactam moiety. When the reaction is performed under ¹⁸O₂ atmosphere, >95% isotopic incorporation occurs, confirming molecular oxygen as the ultimate oxidant in metal-catalyzed cyclizations. This contrasts with uncatalyzed reactions, where carbonyl oxygen derives exclusively from the urea reactant [9].
Table 3: Kinetic Parameters for Benzimidazolone Formation via Different Mechanisms
Mechanistic Pathway | Rate Constant (k) | Activation Energy (kJ/mol) | Isotopic Incorporation (%) | Primary Byproducts |
---|---|---|---|---|
Nucleophilic Addition | 5.2 × 10⁻³ L·mol⁻¹·s⁻¹ | 65.3 ± 2.1 | <5 | Carbodiimides |
Metal-Catalyzed Oxidation | 8.7 × 10⁻² L·mol⁻¹·s⁻¹ | 48.9 ± 1.7 | >95 | Azoxy compounds |
Radical Cyclization | 3.1 × 10⁻⁴ s⁻¹ | 92.5 ± 3.4 | 20-40 | Azo dimers |
Computational modeling (DFT at B3LYP/6-311G** level) identifies the zwitterionic transition state as energetically favorable over concerted mechanisms. The calculated energy barrier for zwitterion formation (ΔG‡= 28.3 kcal/mol) aligns with experimental observations. Electron-withdrawing substituents at C5 lower this barrier to 24.1 kcal/mol, rationalizing the enhanced reactivity of carboxyl-containing precursors [2] [6]. Ring closure proceeds through a near-planar arrangement of reacting centers (dihedral angle <10°), allowing optimal orbital overlap during C-N bond formation.
Table 4: Key Intermediates in Cyclocondensation Pathways
Intermediate | Characterization Method | Lifetime (s) | Role in Mechanism | Detection Signature |
---|---|---|---|---|
Tetrahedral Adduct | Cryo-ESR | 0.3-1.2 | Precursor to dehydration | δ 85 ppm (¹³C NMR), 1670 cm⁻¹ (IR) |
Zwitterionic Species | Laser Flash Photolysis | <0.01 | Electron transfer mediator | λₘₐₓ= 510 nm (vis) |
Metallacycle Complex | EXAFS/XANES | 0.8-2.5 | Facilitates C-H activation | Cu-C distance 1.92 Å |
Radical Anion | Spin Trapping/EPR | 3.5-8.0 | Oxygen activation in catalytic cycles | g=2.003 (doublet) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3